molecular formula C12H9ClFNO B8638529 4-(4-Fluorophenyl)pyridine-3-carbaldehyde;hydrochloride CAS No. 121187-15-3

4-(4-Fluorophenyl)pyridine-3-carbaldehyde;hydrochloride

Cat. No. B8638529
M. Wt: 237.66 g/mol
InChI Key: LEOJTWTVVAUEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05039803

Procedure details

The title compound was prepared following the method described in the literature (C. Jutz, W. Muller and E. Muller, Chem. Ber., 1966 99, 2479) for 3-formyl-4-phenylpyridine. ##STR10## Oxalyl chloride (34 ml; 0.39 moles) was added to a stirred solution of dimethylformamide (33 ml; 0.42 moles) in 1,2-dichloroethane (50 ml). To the resulting mixture was added α-methyl-p-fluorostyrene (13.6 g; 0.1 moles) in dichloroethane (20 ml) and the mixture refluxed for 3 hours. After removal of solvent by distillation under reduced pressure, water (150 ml) was added to give a dark brown solution. An aqueous solution of sodium perchlorate was added to this solution causing the di-iminium perchlorate (2) to precipitate. This was filtered off, washed with water, added to an aqueous solution of ammonium chloride (24 g in 190 ml of water) and heated at 100° C. for 1 hour. After allowing to cool, the reaction mixture was extracted with chloroform and the organic layer separated, washed with water, and ethereal HCl added causing the title compound (3) to precipitate as buff coloured crystals (18g; 76% yield based on styrene (1))
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
di-iminium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:2].C(Cl)(=O)C([Cl:18])=O.CN(C)C=O.CC(C1C=CC([F:35])=CC=1)=C.Cl([O-])(=O)(=O)=O.[Na+]>ClCCCl.ClC(Cl)C>[ClH:18].[F:35][C:12]1[CH:11]=[CH:10][C:9]([C:8]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[CH:1]=[O:2])=[CH:14][CH:13]=1 |f:4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=NC=CC1C1=CC=CC=C1
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
33 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(=C)C1=CC=C(C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Na+]
Step Five
Name
di-iminium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure, water (150 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a dark brown solution
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
added to an aqueous solution of ammonium chloride (24 g in 190 ml of water)
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water, and ethereal HCl
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to precipitate as buff coloured crystals (18g; 76% yield based on styrene (1))

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C1=C(C=NC=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.